N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Overview
Description
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions to form the 4-(4-acetylphenyl)piperazine intermediate.
Thiazole Ring Formation: The intermediate is then reacted with 2-bromoacetylthiazole in the presence of a base to form the thiazole ring.
Sulfonamide Formation: The final step involves the reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting central nervous system disorders, such as schizophrenia and Parkinson’s disease.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing signal transduction pathways involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) Benzamide
- 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
Uniqueness
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with dopamine receptors with high affinity makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-17-3-9-22(10-4-17)34(31,32)26-24-25-20(16-33-24)15-23(30)28-13-11-27(12-14-28)21-7-5-19(6-8-21)18(2)29/h3-10,16H,11-15H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFCXYVBMRGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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